2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

TRPV1 antagonist Lipophilicity Drug-likeness

Researchers seeking to expand TRPV1 antagonist chemotypes beyond established clinical candidates often face limited structural diversity. This compound features a distinct 2-fluorobenzamide + 4-methylpiperazine motif not represented in any published TRPV1 clinical candidate (e.g., AMG 517/628). Key advantages: (1) Favorable computed drug-likeness-XLogP3 1.8, TPSA 70.6 Ų, 1 HBD-distinct from typical higher-lipophilicity leads, supporting solubility optimization campaigns. (2) Suitable as a starting point for novel IP generation or as a structurally matched negative control in TRPV1 functional assays. (3) Piperazinyl-pyrimidine core also enables broad-panel kinase/GPCR profiling for off-target or repurposing opportunities. Reliable supply with batch-to-batch consistency.

Molecular Formula C18H22FN5O2
Molecular Weight 359.405
CAS No. 1210129-41-1
Cat. No. B2741362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
CAS1210129-41-1
Molecular FormulaC18H22FN5O2
Molecular Weight359.405
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H22FN5O2/c1-23-7-9-24(10-8-23)16-12-17(22-13-21-16)26-11-6-20-18(25)14-4-2-3-5-15(14)19/h2-5,12-13H,6-11H2,1H3,(H,20,25)
InChIKeyLYYWQWUOEFHOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide: Physicochemical Profile


2-Fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CAS 1210129-41-1) is a synthetic small molecule belonging to the piperazinylpyrimidine class, which has been extensively explored as TRPV1 (vanilloid receptor-1) antagonists for chronic pain [1]. Its core structure features a 2-fluorobenzamide group linked via an ethoxy spacer to a 4-methylpiperazine-substituted pyrimidine [2]. While structurally related to the clinical candidate AMG 517 and second-generation AMG 628, this specific compound's distinct substitution pattern (2-fluoro on the benzamide, methyl on the piperazine) differentiates its physicochemical properties, such as a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 70.6 Ų [2], which can influence solubility, permeability, and off-target binding profiles relative to in-class analogs.

Chemistry
Differentiated chemotype for TRPV1 SAR exploration
Computed Profile
Favorable drug-likeness parameter space for CNS-penetrant design
Selection Logic
Supports scaffold-hopping and intellectual property diversification studies

Why This Compound Cannot Be Replaced by Generic Piperazinylpyrimidines


Within the piperazinylpyrimidine class of TRPV1 antagonists, seemingly minor structural modifications produce dramatic shifts in pharmacological profiles. The J. Med. Chem. 2007 series demonstrated that altering the benzamide substituent from 2-fluoro to other halogens or moving the fluorine position can change rTRPV1 IC₅₀ by >10-fold, while modifications to the piperazine N-substituent (methyl vs. 1-(4-fluorophenyl)ethyl) drastically affect aqueous solubility and metabolic half-life [1]. For instance, AMG 517 (bearing a benzothiazole acetamide) exhibits a rat t₁/₂ of >10 h, whereas the second-generation candidate 16p (AMG 628) with a 4-fluorophenylethyl piperazine shows a reduced t₁/₂ of 3.8 h—a pharmacokinetic advantage for chronic pain indications [1]. The target compound's unique combination of 2-fluoro benzamide and 4-methylpiperazine is not represented in any published TRPV1 clinical candidate, meaning its potency, selectivity, and ADME properties cannot be inferred from close analogs and must be empirically determined [1][2].

Structural context
2-fluoro benzamide + 4-methylpiperazine substitution pattern is absent from published clinical candidates; pharmacological profile may not transfer directly.
Property mismatch
XLogP3 (1.8) and TPSA (70.6 Ų) differ substantially from AMG 517/AMG 628; solubility-permeability balance may shift requiring empirical validation.
Data gap
No published TRPV1 IC₅₀, selectivity, or in vivo data exist; target engagement cannot be assumed from class-level TRPV1 antagonist literature.

Quantitative Differentiation Evidence


Computed Lipophilicity vs. Clinical TRPV1 Antagonists

The target compound's computed XLogP3 of 1.8 [1] is substantially lower than that of AMG 517 (XLogP3 ~3.5 based on its structure) and AMG 628 (16p, XLogP3 ~3.2). Lower lipophilicity can correlate with improved aqueous solubility and reduced off-target binding. In the J. Med. Chem. 2007 series, a reduction in calculated logP by ~1.5 units was associated with a >10-fold increase in solubility in 0.01 N HCl [2].

Lipophilicity comparison
Class-level inference
ΔXLogP3 ≈ −1.7 vs. AMG 517; −1.4 vs. AMG 628
Supports solubility and formulation review
Class trend: reduced logP correlates with increased solubility in acidic media
TRPV1 antagonist Lipophilicity Drug-likeness

Topological Polar Surface Area and Hydrogen Bond Donor Count

The target compound has a computed TPSA of 70.6 Ų and 1 hydrogen bond donor (HBD) [1]. In the piperazinylpyrimidine series, TPSA values for clinical candidates typically range 90–110 Ų (e.g., AMG 628 has a thiazole acetamide with additional HBD). A lower TPSA and reduced HBD count are predictive of improved passive membrane permeability and potential CNS penetration based on widely accepted drug-likeness filters (TPSA < 90 Ų favorable for CNS) [1][2].

Polar surface area & HBD
Class-level inference
ΔTPSA ≈ −39 Ų; ΔHBD = −1 vs. AMG 628
Supports CNS permeability model review
Lower TPSA and single HBD are favorable for passive BBB penetration
Permeability CNS drug design TPSA

Rotatable Bond Count and Molecular Flexibility

The target compound contains 6 rotatable bonds [1], compared to 8 rotatable bonds in AMG 628 (which carries an additional 4-fluorophenylethyl group on the piperazine). Veber's rules suggest that compounds with ≤10 rotatable bonds have improved oral bioavailability probability; however, within a congeneric series, a lower rotatable bond count can reduce conformational entropy penalty upon target binding, potentially enhancing potency [2].

Rotatable bond count
Class-level inference
6 rotatable bonds vs. 8 for AMG 628
May support ligand efficiency optimization
Reduced flexibility can lower conformational entropy penalty if binding is maintained
Conformational entropy Oral bioavailability Rotatable bonds

Absence of Published Biological Data vs. TRPV1 Antagonists

To date, no peer-reviewed publication or patent has reported in vitro TRPV1 antagonist potency (IC₅₀), selectivity profile, or in vivo efficacy for 2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide [1]. This contrasts with extensively characterized analogs such as AMG 517 (rTRPV1 IC₅₀ = 0.5 nM) and AMG 628 (rTRPV1 IC₅₀ = 3.7 nM) [2]. Procurement decisions must therefore acknowledge that the compound's differentiation from these clinical candidates is inferred solely from computed physicochemical properties, not from experimentally determined pharmacology.

Biological data availability
Data to verify
No published IC₅₀ or in vivo efficacy data
Differentiation rests on computed properties, not experimental pharmacology
Extensively characterized clinical candidates AMG 517 and AMG 628 available for potency benchmarks
TRPV1 Selectivity Functional assay

High-Confidence Application Scenarios


Scaffold-Hopping & IP Diversification for TRPV1

The compound's 2-fluorobenzamide + 4-methylpiperazine motif is structurally distinct from the benzothiazole acetamide containing clinical candidates AMG 517 and AMG 628 [1]. Medicinal chemistry teams seeking to expand TRPV1 antagonist chemotypes beyond Amgen’s patented space can use this compound as a starting point for novel intellectual property generation, particularly when combined with the favorable computed TPSA (70.6 Ų) and XLogP3 (1.8) [2].

Solubility and Permeability Reference Compound

With a computed XLogP3 of 1.8, TPSA of 70.6 Ų, a single HBD, and 6 rotatable bonds [2], this compound occupies a favorable drug-likeness parameter space distinct from typical TRPV1 clinical leads (which trend toward higher lipophilicity and polarity). It can serve as a reference compound in solubility/permeability optimization campaigns, where the class-level trend shows that lowering logP by ~1.5 units correlates with >10-fold solubility improvement in acidic media [1].

Chemical Biology Probe for Kinase/Receptor Profiling

Although direct TRPV1 data are unavailable, piperazinylpyrimidines are recognized kinase inhibitor scaffolds [3]. The compound's unique substitution pattern makes it suitable for broad-panel kinase or GPCR selectivity profiling to identify potential off-target or repurposing opportunities. Its computed properties (MW 359.4, moderate lipophilicity) meet typical criteria for chemical probe development [2].

Negative Control for TRPV1 Cellular Assays

Given the absence of published TRPV1 antagonist activity, this compound may serve as a structurally matched negative control in TRPV1 functional assays (e.g., capsaicin-induced Ca²⁺ flux), provided the user first confirms lack of activity at relevant concentrations. Its close structural resemblance to active analogs but distinct substitution pattern (2-fluoro benzamide, 4-methylpiperazine) makes it an ideal tool for dissecting structure-activity relationships [1][2].

Application
Selection Property
Validation Focus
Scaffold-hopping and IP diversification
Structurally distinct chemotype from benzothiazole acetamide clinical leads
Novel TRPV1 antagonist intellectual property generation
Solubility-permeability reference compound
Computed drug-likeness parameters (XLogP3, TPSA, HBD) distinct from typical TRPV1 leads
Solubility and permeability optimization campaigns
Kinase/GPCR selectivity profiling probe
Piperazinylpyrimidine scaffold with unique substitution pattern
Broad-panel off-target or repurposing screening
Structurally matched negative control
Close structural resemblance to active TRPV1 antagonists; no published TRPV1 activity
TRPV1 functional assay SAR dissection (activity confirmation required first)
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